N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine
Overview
Description
tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate: is an organic compound with the molecular formula C13H18ClNO3. It is a white solid with a special smell and is soluble in common organic solvents such as methylene chloride, methanol, and ethanol, but poorly soluble in water . This compound is often used as an intermediate in drug synthesis, particularly for the synthesis of specific classes of drugs such as anticancer drugs and nervous system active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine typically involves a multi-step process. One common method is the reaction of 4-chloroacetophenone with ethylenediamine N-Boc under basic conditions to give the desired product . Another method involves the use of tert-buthyllithium in pentane at -40°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of various drugs and their interactions with biological systems .
Medicine: In medicine, it serves as an intermediate in the synthesis of drugs, particularly those targeting cancer and the nervous system .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
tert-Butyl carbamate (CAS 4248-19-5): Used in the synthesis of N-Boc-protected anilines.
tert-Butyl (4-chlorophenyl)carbamate (CAS 18437-66-6): Used in various organic synthesis applications.
tert-Butyl (2-chlorophenyl)carbamate (CAS 35426-69-8): Another similar compound used in organic synthesis.
Uniqueness: tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of drugs targeting cancer and the nervous system .
Properties
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLKQPJDVIZOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585651 | |
Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-93-5 | |
Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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